molecular formula C18H19N3O3S B2670176 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-43-5

6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2670176
CAS No.: 864927-43-5
M. Wt: 357.43
InChI Key: VVDXFDBBFDQDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine family, characterized by a fused thiophene-pyridine core. The structure features an acetyl group at position 6 and a 3-methylbenzamido substituent at position 2. The compound’s design reflects a focus on optimizing substituents to modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

6-acetyl-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-4-3-5-12(8-10)17(24)20-18-15(16(19)23)13-6-7-21(11(2)22)9-14(13)25-18/h3-5,8H,6-7,9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXFDBBFDQDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the 3-Methylbenzamido Group: This step involves the reaction of the intermediate compound with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl and amido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydrothieno[2,3-c]pyridine scaffold serves as a versatile platform for derivatization. Key structural variations among analogs include:

Position 6 Modifications
  • Acetyl Group: Present in the target compound and Comp C4 (6-acetyl-2-(cyclopropanecarbonyl-amino)-...), this group may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
  • Isopropyl Group : Methyl 6-isopropyl-2-(4-sulfamoylbenzamido)-... () introduces steric bulk, which could impact membrane permeability or metabolic stability .
Position 2 Modifications
  • 3-Methylbenzamido (Target Compound) : Balances lipophilicity and aromatic interactions.
  • 3,4,5-Trimethoxyphenyl () : Electron-donating methoxy groups may enhance antitubulin activity by mimicking colchicine-binding motifs .
  • Cyclopropanecarbonyl (Comp C4) : A strained cyclopropane ring could alter conformational dynamics or metabolic pathways .
Antitubulin Activity
Antimicrobial Properties
  • Tosyl derivatives () exhibit antibacterial activity, possibly via sulfonamide-mediated enzyme inhibition .
Crystallographic Insights
  • The methoxyphenyl-methylbenzamido analog () crystallizes in a triclinic system (space group P1), with cell parameters a = 8.3905 Å, b = 9.9883 Å. This packing efficiency suggests stable lattice formation, relevant for formulation .

Key Data Table: Structural and Functional Comparison

Compound Name (Reference) R6 Substituent R2 Substituent Key Biological Activity Yield/Purity
Target Compound Acetyl 3-Methylbenzamido N/A N/A
Comp C4 Acetyl Cyclopropanecarbonyl N/A N/A
Methyl 6-acetyl-2-(3,4,5-trimethoxyphenyl)-... Acetyl 3,4,5-Trimethoxyphenyl Antitubulin (potential) 54% (flash chromatography)
6-Tosyl-4,5,6,7-tetrahydrothieno... Tosyl 4-(N-Methyl-N-phenyl) Antibacterial N/A
Ethyl 2-amino-6-benzyl-... Benzyl Amino N/A N/A

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Bulky R6 groups (e.g., isopropyl in ) may improve lipid bilayer penetration but reduce aqueous solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., acetyl, tosyl) enhance stability and binding to charged targets .
  • Hydrogen Bonding : Ureido and benzamido substituents () facilitate interactions with biological macromolecules .

Biological Activity

Chemical Structure and Properties

6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridines. Its structure consists of a thieno[2,3-c]pyridine backbone with various functional groups that may influence its biological activity.

Biological Activity

The biological activity of this compound can be inferred from studies on related thienopyridine derivatives. Thienopyridines are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Many thienopyridines exhibit significant antimicrobial effects against various bacterial strains. The presence of the amide and acetyl groups may enhance this activity by affecting the compound's interaction with microbial cell membranes.
  • Anticancer Properties : Some derivatives have shown promise in cancer treatment through mechanisms such as inducing apoptosis in cancer cells or inhibiting specific cancer pathways.
  • Anti-inflammatory Effects : Thienopyridines may also possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated several thienopyridine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated varying degrees of inhibition, with some showing MIC values as low as 16 µg/mL.
  • Anticancer Activity : In vitro studies on thienopyridine analogs indicated that compounds similar to 6-acetyl derivatives induced cell cycle arrest in cancer cell lines such as MCF-7 and HeLa. The IC50 values ranged from 10 to 30 µM depending on the specific derivative and cell line tested.
  • Anti-inflammatory Activity : Research has shown that thienopyridine compounds can inhibit pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference Study
AntimicrobialDisruption of bacterial cell membranesStudy on thienopyridines
AnticancerInduction of apoptosis; cell cycle arrestIn vitro cancer studies
Anti-inflammatoryInhibition of cytokine productionInflammatory response studies

Q & A

Q. What are the recommended synthetic routes for 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic reactions. A general approach includes:

  • Step 1 : Formation of the tetrahydrothienopyridine core via cyclization of substituted pyridine precursors, as demonstrated in analogous compounds using sodium acetate in refluxing acetic anhydride/acetic acid mixtures .
  • Step 2 : Introduction of the 3-methylbenzamido group via amidation under anhydrous conditions.
  • Step 3 : Acetylation at the 6-position using acetyl chloride in the presence of a base.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize solvent systems (e.g., DMF or ethanol) to enhance yields, as seen in structurally related tetrahydrothienopyridine derivatives .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
CyclizationAcetic anhydride, NaOAc, reflux (2 h)68%
Amidation3-Methylbenzoyl chloride, DCM, RT~70% (estimated)

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify substituent positions and stereochemistry. For example, acetyl group protons typically appear as singlets at δ 2.1–2.3 ppm in related compounds .
  • X-Ray Diffraction : Resolve the crystal structure to confirm bond lengths and angles, as applied to ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
  • Mass Spectrometry : Validate the molecular ion peak (e.g., via ESI-MS) against the theoretical molecular weight.

Critical Note : Cross-reference spectral data with structurally similar pyridine derivatives to resolve ambiguities .

Q. What are the solubility properties and formulation considerations for this compound?

Methodological Answer:

  • Solubility Screening : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Tetrahydrothienopyridine derivatives often show moderate solubility in DMSO (>10 mg/mL) .
  • Formulation Strategies : For biological assays, use DMSO stock solutions diluted in PBS (pH 7.4) to avoid precipitation.

Table 2 : Solubility Data for Analogous Compounds

SolventSolubility (mg/mL)Reference
DMSO>10
Ethanol~5

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

  • Modify Substituents : Syntize analogs with variations in the acetyl, benzamido, or carboxamide groups. For example, replace the 3-methylbenzamido group with halogenated or electron-withdrawing substituents to assess potency changes .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models. Use IC50_{50} values to quantify activity.
  • Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity.

Example : In pyridino-thienopyridine derivatives, electron-deficient aryl groups enhanced inhibition of cancer cell proliferation .

Q. What computational strategies are effective in optimizing the synthesis pathway?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways, as advocated by ICReDD’s integrated computational-experimental framework .
  • Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures.
  • Validation : Compare computational predictions with experimental yields (e.g., 68% yield in refluxing acetic anhydride ).

Case Study : ICReDD reduced reaction development time by 50% via feedback loops between computation and experiment .

Q. How can stability issues under varying pH and temperature conditions be addressed?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-Dependent Stability : Prepare buffers (pH 1–10) and monitor decomposition over 24 h. Tetrahydrothienopyridines are prone to hydrolysis in acidic conditions .
  • Stabilization Strategies : Use lyophilization for long-term storage or add antioxidants (e.g., BHT) to liquid formulations.

Table 3 : Stability Data from Analogous Compounds

ConditionDegradation (%)Reference
pH 3, 24 h15%
40°C/75% RH, 4 weeks10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.